Fluoflavine

Description

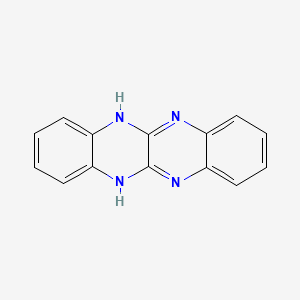

Structure

3D Structure

Properties

IUPAC Name |

6,11-dihydroquinoxalino[2,3-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-2-6-10-9(5-1)15-13-14(16-10)18-12-8-4-3-7-11(12)17-13/h1-8H,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKYYZDYHYOKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=NC4=CC=CC=C4N=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Fluoflavine: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoflavine, a heterocyclic aromatic compound, has traversed a remarkable journey from its initial synthesis in the late 19th century to its contemporary role in materials science and as a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing both the seminal and modern experimental protocols. Quantitative data from key synthetic methodologies are presented in structured tables for comparative analysis. Furthermore, this document elucidates the biological activity of this compound, with a particular focus on its role as a selective NOX1 inhibitor and its potential anticancer properties. Detailed diagrams of synthetic pathways and the implicated biological signaling cascades are provided to facilitate a deeper understanding of its chemical and physiological characteristics.

Discovery and Historical Synthesis

The first synthesis of this compound (5,6,11,12-tetraazanaphthacene) is credited to O. Fischer and E. Hepp in 1895 . Their pioneering work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for the study of this class of compounds.

The historical synthesis involved the condensation reaction of ortho-phenylenediamine with 2,3-dichloroquinoxaline. This method, while foundational, has been built upon and refined over the subsequent decades to improve yield and purity.

Modern Synthetic Methodologies

Contemporary synthetic strategies for this compound and its derivatives have evolved to offer greater efficiency and control. A prevalent modern approach involves the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline in a high-boiling point solvent such as ethylene glycol.[1] This method provides a straightforward route to the parent H2this compound.

Experimental Protocol: Synthesis of Parent H2this compound[1]

A mixture of ortho-phenylenediamine and 2,3-dichloroquinoxaline in ethylene glycol is heated. The reaction progress is monitored, and upon completion, the mixture is cooled, leading to the precipitation of the product. The resulting microcrystalline golden solid is then isolated by filtration.

Synthesis of this compound Radicals and Complexes

Recent advancements have focused on the synthesis and isolation of this compound radicals, which have garnered interest for their potential applications in organic electronics and as single-molecule magnets.[2][3][4] These syntheses often involve multi-step procedures starting from the parent H2this compound.

Synthesis of a Dianionic this compound Complex[2]

A salt metathesis reaction can be employed to produce a dianionic this compound-bridged complex. This involves the deprotonation of H2this compound followed by reaction with a suitable metal precursor.

Experimental Protocol: Synthesis of [(Cp*2Y)2(μ-flv)] (3)[2]

H2this compound is deprotonated using potassium bis(trimethylsilyl)amide (KHMDS) in tetrahydrofuran (THF) to yield K2flv. This is followed by the reaction of K2flv with two equivalents of Cp*2Y(BPh4). The product is then isolated and purified by recrystallization.

Synthesis of a Monoanionic this compound Radical[1]

The isolation of a stable monoanionic this compound radical has been a significant recent achievement. This is accomplished through the one-electron reduction of the neutral this compound.

Experimental Protocol: Synthesis of K(crypt-222) (1)[1]

Neutral this compound (flv0) is reduced using a strong reducing agent like potassium graphite (KC8) in the presence of a chelating agent such as 2.2.2-cryptand. This allows for the isolation of the bottleable this compound radical salt.

Quantitative Data Summary

The following tables summarize key quantitative data from the described synthetic procedures.

| Compound | Synthesis Method | Starting Materials | Solvent | Yield | Reference |

| H2this compound | Condensation | ortho-phenylenediamine, 2,3-dichloroquinoxaline | Ethylene Glycol | Not Specified | [1] |

| K2flv | Deprotonation | H2this compound, KHMDS | THF | 77% | [2] |

| [(Cp2Y)2(μ-flv)] (3) | Salt Metathesis | K2flv, Cp2Y(BPh4) | THF | 66% (crystalline) | [2] |

| --INVALID-LINK-- (1) | One-electron Reduction | flv0, KC8, 2.2.2-cryptand | Not Specified | Not Specified | [1] |

| Compound | Electrochemical Data (vs Fc/Fc+) | Magnetic Properties (χMT at RT) | Reference |

| flv0 | E1/2 = -0.96 V, E1/2 = -1.73 V | - | [1] |

| [(Cp*2Y)2(μ-flv•)][Al(OC{CF3}3)4] (2) | - | 0.355 cm3 K mol−1 | [2] |

Synthesis Pathways and Workflows

The following diagrams illustrate the logical flow of the synthesis of this compound and its derivatives.

Caption: Synthetic routes to parent H2this compound and its complex and radical forms.

Biological Activity and Signaling Pathways

While much of the recent focus on this compound has been in materials science, it has also been identified as a potent and selective inhibitor of NADPH oxidase 1 (NOX1).[5] This discovery has opened avenues for its investigation as a potential therapeutic agent, particularly in cancer.

NOX1 Inhibition

This compound exhibits a high degree of selectivity for NOX1, with an IC50 of 90 nM.[5] It shows significantly lower activity against other NOX isoforms such as NOX2, NOX3, and NOX4 (all with IC50 > 10 μM).[5] NOX1 is a multisubunit enzyme that generates reactive oxygen species (ROS), and its dysregulation has been implicated in various pathological conditions, including cancer.

Anticancer Potential

The inhibition of NOX1 by this compound suggests a potential mechanism for anticancer activity. Overexpression of NOX1 has been observed in several cancers, and the ROS it produces can contribute to tumor growth, proliferation, and angiogenesis. By inhibiting NOX1, this compound can potentially disrupt these pro-tumorigenic signaling pathways.

Studies have shown that fluorinated isoflavone analogs, a class of compounds related to this compound, exhibit significant anticancer activity against cell lines such as MCF-7 (breast cancer).[6] This activity is often associated with the induction of apoptosis.[6]

NOX1 Signaling Pathway

The activation of NOX1 is a complex process involving the assembly of several cytosolic and membrane-bound subunits. Upon stimulation by various growth factors and cytokines, cytosolic components translocate to the membrane to form the active enzyme complex. The ROS produced by NOX1 can then act as second messengers, activating downstream signaling cascades that promote cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.

The following diagram illustrates the NOX1 signaling pathway and the potential point of intervention for this compound.

Caption: Simplified NOX1 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound stands as a molecule of significant historical and contemporary interest. From its initial synthesis over a century ago to its recent emergence as a selective NOX1 inhibitor with potential applications in oncology, its journey underscores the enduring value of fundamental chemical research. The detailed synthetic protocols and an understanding of its mechanism of action provided in this guide are intended to serve as a valuable resource for researchers in chemistry, biology, and pharmacology, fostering further exploration into the therapeutic and technological potential of this compound and its derivatives.

References

- 1. Isolation of Elusive this compound Radicals in Two Differing Oxidation States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. catalog.hathitrust.org [catalog.hathitrust.org]

- 3. researchgate.net [researchgate.net]

- 4. catalog.hathitrust.org [catalog.hathitrust.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling Fluoflavine: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoflavine, a heterocyclic aromatic compound, has traversed a remarkable journey from its initial synthesis in the late 19th century to its contemporary role in materials science and as a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing both the seminal and modern experimental protocols. Quantitative data from key synthetic methodologies are presented in structured tables for comparative analysis. Furthermore, this document elucidates the biological activity of this compound, with a particular focus on its role as a selective NOX1 inhibitor and its potential anticancer properties. Detailed diagrams of synthetic pathways and the implicated biological signaling cascades are provided to facilitate a deeper understanding of its chemical and physiological characteristics.

Discovery and Historical Synthesis

The first synthesis of this compound (5,6,11,12-tetraazanaphthacene) is credited to O. Fischer and E. Hepp in 1895 . Their pioneering work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for the study of this class of compounds.

The historical synthesis involved the condensation reaction of ortho-phenylenediamine with 2,3-dichloroquinoxaline (B139996). This method, while foundational, has been built upon and refined over the subsequent decades to improve yield and purity.

Modern Synthetic Methodologies

Contemporary synthetic strategies for this compound and its derivatives have evolved to offer greater efficiency and control. A prevalent modern approach involves the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline in a high-boiling point solvent such as ethylene (B1197577) glycol.[1] This method provides a straightforward route to the parent H2this compound.

Experimental Protocol: Synthesis of Parent H2this compound[1]

A mixture of ortho-phenylenediamine and 2,3-dichloroquinoxaline in ethylene glycol is heated. The reaction progress is monitored, and upon completion, the mixture is cooled, leading to the precipitation of the product. The resulting microcrystalline golden solid is then isolated by filtration.

Synthesis of this compound Radicals and Complexes

Recent advancements have focused on the synthesis and isolation of this compound radicals, which have garnered interest for their potential applications in organic electronics and as single-molecule magnets.[2][3][4] These syntheses often involve multi-step procedures starting from the parent H2this compound.

Synthesis of a Dianionic this compound Complex[2]

A salt metathesis reaction can be employed to produce a dianionic this compound-bridged complex. This involves the deprotonation of H2this compound followed by reaction with a suitable metal precursor.

Experimental Protocol: Synthesis of [(Cp*2Y)2(μ-flv)] (3)[2]

H2this compound is deprotonated using potassium bis(trimethylsilyl)amide (KHMDS) in tetrahydrofuran (B95107) (THF) to yield K2flv. This is followed by the reaction of K2flv with two equivalents of Cp*2Y(BPh4). The product is then isolated and purified by recrystallization.

Synthesis of a Monoanionic this compound Radical[1]

The isolation of a stable monoanionic this compound radical has been a significant recent achievement. This is accomplished through the one-electron reduction of the neutral this compound.

Experimental Protocol: Synthesis of K(crypt-222) (1)[1]

Neutral this compound (flv0) is reduced using a strong reducing agent like potassium graphite (B72142) (KC8) in the presence of a chelating agent such as 2.2.2-cryptand. This allows for the isolation of the bottleable this compound radical salt.

Quantitative Data Summary

The following tables summarize key quantitative data from the described synthetic procedures.

| Compound | Synthesis Method | Starting Materials | Solvent | Yield | Reference |

| H2this compound | Condensation | ortho-phenylenediamine, 2,3-dichloroquinoxaline | Ethylene Glycol | Not Specified | [1] |

| K2flv | Deprotonation | H2this compound, KHMDS | THF | 77% | [2] |

| [(Cp2Y)2(μ-flv)] (3) | Salt Metathesis | K2flv, Cp2Y(BPh4) | THF | 66% (crystalline) | [2] |

| --INVALID-LINK-- (1) | One-electron Reduction | flv0, KC8, 2.2.2-cryptand | Not Specified | Not Specified | [1] |

| Compound | Electrochemical Data (vs Fc/Fc+) | Magnetic Properties (χMT at RT) | Reference |

| flv0 | E1/2 = -0.96 V, E1/2 = -1.73 V | - | [1] |

| [(Cp*2Y)2(μ-flv•)][Al(OC{CF3}3)4] (2) | - | 0.355 cm3 K mol−1 | [2] |

Synthesis Pathways and Workflows

The following diagrams illustrate the logical flow of the synthesis of this compound and its derivatives.

Caption: Synthetic routes to parent H2this compound and its complex and radical forms.

Biological Activity and Signaling Pathways

While much of the recent focus on this compound has been in materials science, it has also been identified as a potent and selective inhibitor of NADPH oxidase 1 (NOX1).[5] This discovery has opened avenues for its investigation as a potential therapeutic agent, particularly in cancer.

NOX1 Inhibition

This compound exhibits a high degree of selectivity for NOX1, with an IC50 of 90 nM.[5] It shows significantly lower activity against other NOX isoforms such as NOX2, NOX3, and NOX4 (all with IC50 > 10 μM).[5] NOX1 is a multisubunit enzyme that generates reactive oxygen species (ROS), and its dysregulation has been implicated in various pathological conditions, including cancer.

Anticancer Potential

The inhibition of NOX1 by this compound suggests a potential mechanism for anticancer activity. Overexpression of NOX1 has been observed in several cancers, and the ROS it produces can contribute to tumor growth, proliferation, and angiogenesis. By inhibiting NOX1, this compound can potentially disrupt these pro-tumorigenic signaling pathways.

Studies have shown that fluorinated isoflavone (B191592) analogs, a class of compounds related to this compound, exhibit significant anticancer activity against cell lines such as MCF-7 (breast cancer).[6] This activity is often associated with the induction of apoptosis.[6]

NOX1 Signaling Pathway

The activation of NOX1 is a complex process involving the assembly of several cytosolic and membrane-bound subunits. Upon stimulation by various growth factors and cytokines, cytosolic components translocate to the membrane to form the active enzyme complex. The ROS produced by NOX1 can then act as second messengers, activating downstream signaling cascades that promote cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.

The following diagram illustrates the NOX1 signaling pathway and the potential point of intervention for this compound.

Caption: Simplified NOX1 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound stands as a molecule of significant historical and contemporary interest. From its initial synthesis over a century ago to its recent emergence as a selective NOX1 inhibitor with potential applications in oncology, its journey underscores the enduring value of fundamental chemical research. The detailed synthetic protocols and an understanding of its mechanism of action provided in this guide are intended to serve as a valuable resource for researchers in chemistry, biology, and pharmacology, fostering further exploration into the therapeutic and technological potential of this compound and its derivatives.

References

- 1. Isolation of Elusive this compound Radicals in Two Differing Oxidation States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. catalog.hathitrust.org [catalog.hathitrust.org]

- 3. researchgate.net [researchgate.net]

- 4. catalog.hathitrust.org [catalog.hathitrust.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Fluoflavine mechanism of action in redox processes.

An In-depth Technical Guide on the Core Mechanism of Action of Fluoflavine in Redox Processes

Introduction

This compound (H₂flv), also known as 5,6,11,12-tetraazanaphthacene (TATC), is a nitrogen-containing polycyclic aromatic compound valued for its facile accessibility and remarkable redox switchability.[1][2] Its large π-aromatic system allows it to undergo reversible, stepwise multiple redox reactions, making it a molecule of significant interest for a broad range of applications, including high-energy-density batteries, sensors, conductive materials, and photoredox catalysis.[1] The ability of this compound to exist in multiple, stable oxidation states, including paramagnetic radical forms, is central to its function in redox processes. This guide provides a detailed technical overview of the core mechanisms governing the redox behavior of this compound, supported by quantitative data, experimental protocols, and visual diagrams.

Core Redox Mechanism: Stepwise Electron Transfer

The fundamental mechanism of action of this compound in redox processes involves its ability to accept and donate electrons in a stepwise manner, leading to a series of distinct and often isolable oxidation states. This multi-redox reactivity is a key property that underpins its utility in various applications.[1][3] The core of its redox activity is the reversible transformation between its neutral, anionic, and radical anionic forms.

The key redox states of this compound that have been experimentally identified and characterized are:

-

Neutral this compound (flv⁰): The fully oxidized, neutral form of the molecule.

-

Radical Anion (flv¹⁻•): A paramagnetic species formed by a one-electron reduction of flv⁰.

-

Dianion (flv²⁻): A diamagnetic species formed by a two-electron reduction of flv⁰.

-

Radical Trianion (flv³⁻•): A paramagnetic species that can be potentially attained under certain reductive conditions.[1][2]

Recent research has led to the successful isolation and characterization of the elusive flv¹⁻• and flv³⁻• radical complexes, which is a significant advancement in understanding the redox chemistry of this class of molecules.[1][3] The facile and reversible nature of these electron transfer steps is a defining feature of this compound's redox behavior.

Quantitative Electrochemical Data

Cyclic voltammetry has been a crucial technique for quantifying the redox behavior of this compound and its derivatives. The reduction potentials provide a measure of the ease with which the molecule accepts electrons. The following table summarizes the key electrochemical data for this compound (flv⁰) and its complexes.

| Compound/Redox Couple | E¹₁/₂ (V vs. Fc⁺/Fc) | E²₁/₂ (V vs. Fc⁺/Fc) | Notes | Reference |

| flv⁰ | -0.96(1) | -1.73(1) | Two successive, reversible reduction events. | [1] |

| --INVALID-LINK-- (1) | -0.902(3) | -1.608(3) | Two reversible reduction features, essentially identical to the parent flv⁰. | [1][2] |

Visualization of this compound Redox States

The following diagram illustrates the stepwise redox transformations of this compound.

Experimental Protocols

The characterization of this compound's redox properties relies on a combination of electrochemical and spectroscopic techniques. Below are detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to study the redox behavior of this compound, determining the potentials at which electron transfer reactions occur and assessing their reversibility.

Objective: To determine the reduction potentials of this compound and its derivatives and to assess the reversibility of the redox events.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode)

-

Counter electrode (e.g., platinum wire)

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

-

Anhydrous, non-aqueous solvent (e.g., tetrahydrofuran, THF)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

-

Analyte (this compound or its derivative) at a concentration of ~1-5 mM

-

Ferrocene (B1249389) (as an internal standard)

Procedure:

-

Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the anhydrous solvent to a concentration of 0.1 M.

-

Deoxygenation: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse with deionized water and the solvent, and dry thoroughly.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the deoxygenated electrolyte solution. Maintain an inert atmosphere over the solution throughout the experiment.

-

Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to ensure the absence of interfering species.

-

Analyte Measurement: Add the this compound analyte to the cell to the desired concentration and allow it to dissolve completely. Record the cyclic voltammogram by sweeping the potential from an initial value to a final value and back. The scan rate is typically set between 50 and 200 mV/s.

-

Internal Standard: Add a small amount of ferrocene to the solution and record another cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal reference for calibrating the potential axis.

-

Data Analysis: Determine the half-wave potentials (E₁/₂) for the observed redox couples from the voltammograms. The reversibility of a redox event is assessed by the peak separation (ΔEp) between the anodic and cathodic peaks, which should be close to 59/n mV (where n is the number of electrons transferred) for a reversible process at room temperature.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a critical technique for the detection and characterization of the paramagnetic radical species of this compound (flv¹⁻• and flv³⁻•).

Objective: To confirm the radical nature of this compound species and to study the spin density distribution.

Materials and Equipment:

-

EPR spectrometer (X-band)

-

EPR sample tubes (e.g., quartz tubes)

-

Solvent for sample preparation (e.g., THF or toluene)

-

Cryostat for variable-temperature measurements (optional)

Procedure:

-

Sample Preparation: Prepare a solution of the this compound radical species in an appropriate solvent inside an EPR tube. The concentration should be optimized to obtain a good signal-to-noise ratio without significant line broadening. For solid-state measurements, a crystalline sample can be used.

-

Spectrometer Setup: Tune the EPR spectrometer to the appropriate microwave frequency and magnetic field range.

-

Data Acquisition: Record the EPR spectrum at room temperature. The presence of a signal confirms the paramagnetic nature of the sample.

-

Variable-Temperature Measurements (Optional): Record spectra at different temperatures to study the stability of the radical and to obtain information about magnetic coupling in dimeric or polymeric systems.

-

Data Analysis: Analyze the g-factor, hyperfine coupling constants, and line shape of the EPR spectrum. These parameters provide insights into the electronic structure and the environment of the unpaired electron. The spin density distribution can be further analyzed and compared with DFT calculations.[1][3]

Visualization of Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and characterization of this compound radicals.

This compound in Metal Complexes: A Redox-Active Bridge

This compound's redox activity is not limited to the free molecule. It can act as a "redox-active" or "non-innocent" ligand in coordination complexes, where it can participate in electron transfer processes, influencing the electronic and magnetic properties of the entire complex. The fluoflavinate dianion (flv²⁻) can bridge two metal centers, and the entire system can be oxidized or reduced.[1][2]

In such complexes, the oxidation or reduction can be ligand-centered (on the this compound bridge) or metal-centered, leading to a rich and tunable redox chemistry. For example, in dinuclear yttrium complexes, the this compound bridge has been stabilized in the flv¹⁻•, flv²⁻, and flv³⁻• oxidation states.[1][3] The spin density from the radical this compound ligand can delocalize onto the metal centers, which is a crucial feature for developing materials with interesting magnetic or conductive properties.[2]

Visualization of this compound as a Bridging Ligand

The diagram below shows a simplified representation of this compound bridging two metal centers and the delocalization of spin density in the radical state.

Application in Redox-Mediated CO₂ Capture

The redox properties of this compound derivatives have been harnessed for environmental applications. A water-soluble derivative, this compound disulfonate (FFDS), has been used in a redox-mediated aqueous flow system for direct air capture (DAC) of CO₂.[4]

The mechanism relies on a proton-coupled electron transfer (PCET) process to induce a pH swing in the aqueous solution.[4]

-

CO₂ Absorption: In an alkaline solution, CO₂ from the air is absorbed, forming dissolved inorganic carbon (DIC) and lowering the pH.

-

Electrochemical Regeneration: The FFDS in the solution is electrochemically manipulated. The change in the redox state of FFDS is coupled to the uptake or release of protons, which in turn alters the pH of the solution.

-

CO₂ Release: The electrochemically generated protons react with the DIC to release gaseous CO₂, regenerating the sorbent for another cycle.[4]

This application demonstrates how the fundamental redox properties of the this compound core can be engineered into a functional system for carbon capture.

Visualization of the CO₂ Capture Process

The following diagram illustrates the role of this compound disulfonate (FFDS) in the electrochemical CO₂ capture and release cycle.

Conclusion

This compound exhibits a rich and versatile redox chemistry centered on its ability to undergo multiple, reversible one- and two-electron transfer reactions. The characterization of its various oxidation states, particularly the stable radical anions, has opened up new avenues for its application in materials science, catalysis, and environmental technologies. The synergy of advanced experimental techniques and theoretical calculations continues to deepen our understanding of the structure-property relationships that govern the mechanism of action of this compound in redox processes. This knowledge is crucial for the rational design of new this compound-based materials and systems with tailored redox properties for specific applications.

References

Fluoflavine mechanism of action in redox processes.

An In-depth Technical Guide on the Core Mechanism of Action of Fluoflavine in Redox Processes

Introduction

This compound (H₂flv), also known as 5,6,11,12-tetraazanaphthacene (TATC), is a nitrogen-containing polycyclic aromatic compound valued for its facile accessibility and remarkable redox switchability.[1][2] Its large π-aromatic system allows it to undergo reversible, stepwise multiple redox reactions, making it a molecule of significant interest for a broad range of applications, including high-energy-density batteries, sensors, conductive materials, and photoredox catalysis.[1] The ability of this compound to exist in multiple, stable oxidation states, including paramagnetic radical forms, is central to its function in redox processes. This guide provides a detailed technical overview of the core mechanisms governing the redox behavior of this compound, supported by quantitative data, experimental protocols, and visual diagrams.

Core Redox Mechanism: Stepwise Electron Transfer

The fundamental mechanism of action of this compound in redox processes involves its ability to accept and donate electrons in a stepwise manner, leading to a series of distinct and often isolable oxidation states. This multi-redox reactivity is a key property that underpins its utility in various applications.[1][3] The core of its redox activity is the reversible transformation between its neutral, anionic, and radical anionic forms.

The key redox states of this compound that have been experimentally identified and characterized are:

-

Neutral this compound (flv⁰): The fully oxidized, neutral form of the molecule.

-

Radical Anion (flv¹⁻•): A paramagnetic species formed by a one-electron reduction of flv⁰.

-

Dianion (flv²⁻): A diamagnetic species formed by a two-electron reduction of flv⁰.

-

Radical Trianion (flv³⁻•): A paramagnetic species that can be potentially attained under certain reductive conditions.[1][2]

Recent research has led to the successful isolation and characterization of the elusive flv¹⁻• and flv³⁻• radical complexes, which is a significant advancement in understanding the redox chemistry of this class of molecules.[1][3] The facile and reversible nature of these electron transfer steps is a defining feature of this compound's redox behavior.

Quantitative Electrochemical Data

Cyclic voltammetry has been a crucial technique for quantifying the redox behavior of this compound and its derivatives. The reduction potentials provide a measure of the ease with which the molecule accepts electrons. The following table summarizes the key electrochemical data for this compound (flv⁰) and its complexes.

| Compound/Redox Couple | E¹₁/₂ (V vs. Fc⁺/Fc) | E²₁/₂ (V vs. Fc⁺/Fc) | Notes | Reference |

| flv⁰ | -0.96(1) | -1.73(1) | Two successive, reversible reduction events. | [1] |

| --INVALID-LINK-- (1) | -0.902(3) | -1.608(3) | Two reversible reduction features, essentially identical to the parent flv⁰. | [1][2] |

Visualization of this compound Redox States

The following diagram illustrates the stepwise redox transformations of this compound.

Experimental Protocols

The characterization of this compound's redox properties relies on a combination of electrochemical and spectroscopic techniques. Below are detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to study the redox behavior of this compound, determining the potentials at which electron transfer reactions occur and assessing their reversibility.

Objective: To determine the reduction potentials of this compound and its derivatives and to assess the reversibility of the redox events.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)

-

Counter electrode (e.g., platinum wire)

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

-

Anhydrous, non-aqueous solvent (e.g., tetrahydrofuran, THF)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Analyte (this compound or its derivative) at a concentration of ~1-5 mM

-

Ferrocene (as an internal standard)

Procedure:

-

Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the anhydrous solvent to a concentration of 0.1 M.

-

Deoxygenation: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Electrode Preparation: Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry thoroughly.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the deoxygenated electrolyte solution. Maintain an inert atmosphere over the solution throughout the experiment.

-

Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to ensure the absence of interfering species.

-

Analyte Measurement: Add the this compound analyte to the cell to the desired concentration and allow it to dissolve completely. Record the cyclic voltammogram by sweeping the potential from an initial value to a final value and back. The scan rate is typically set between 50 and 200 mV/s.

-

Internal Standard: Add a small amount of ferrocene to the solution and record another cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as an internal reference for calibrating the potential axis.

-

Data Analysis: Determine the half-wave potentials (E₁/₂) for the observed redox couples from the voltammograms. The reversibility of a redox event is assessed by the peak separation (ΔEp) between the anodic and cathodic peaks, which should be close to 59/n mV (where n is the number of electrons transferred) for a reversible process at room temperature.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a critical technique for the detection and characterization of the paramagnetic radical species of this compound (flv¹⁻• and flv³⁻•).

Objective: To confirm the radical nature of this compound species and to study the spin density distribution.

Materials and Equipment:

-

EPR spectrometer (X-band)

-

EPR sample tubes (e.g., quartz tubes)

-

Solvent for sample preparation (e.g., THF or toluene)

-

Cryostat for variable-temperature measurements (optional)

Procedure:

-

Sample Preparation: Prepare a solution of the this compound radical species in an appropriate solvent inside an EPR tube. The concentration should be optimized to obtain a good signal-to-noise ratio without significant line broadening. For solid-state measurements, a crystalline sample can be used.

-

Spectrometer Setup: Tune the EPR spectrometer to the appropriate microwave frequency and magnetic field range.

-

Data Acquisition: Record the EPR spectrum at room temperature. The presence of a signal confirms the paramagnetic nature of the sample.

-

Variable-Temperature Measurements (Optional): Record spectra at different temperatures to study the stability of the radical and to obtain information about magnetic coupling in dimeric or polymeric systems.

-

Data Analysis: Analyze the g-factor, hyperfine coupling constants, and line shape of the EPR spectrum. These parameters provide insights into the electronic structure and the environment of the unpaired electron. The spin density distribution can be further analyzed and compared with DFT calculations.[1][3]

Visualization of Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and characterization of this compound radicals.

This compound in Metal Complexes: A Redox-Active Bridge

This compound's redox activity is not limited to the free molecule. It can act as a "redox-active" or "non-innocent" ligand in coordination complexes, where it can participate in electron transfer processes, influencing the electronic and magnetic properties of the entire complex. The fluoflavinate dianion (flv²⁻) can bridge two metal centers, and the entire system can be oxidized or reduced.[1][2]

In such complexes, the oxidation or reduction can be ligand-centered (on the this compound bridge) or metal-centered, leading to a rich and tunable redox chemistry. For example, in dinuclear yttrium complexes, the this compound bridge has been stabilized in the flv¹⁻•, flv²⁻, and flv³⁻• oxidation states.[1][3] The spin density from the radical this compound ligand can delocalize onto the metal centers, which is a crucial feature for developing materials with interesting magnetic or conductive properties.[2]

Visualization of this compound as a Bridging Ligand

The diagram below shows a simplified representation of this compound bridging two metal centers and the delocalization of spin density in the radical state.

Application in Redox-Mediated CO₂ Capture

The redox properties of this compound derivatives have been harnessed for environmental applications. A water-soluble derivative, this compound disulfonate (FFDS), has been used in a redox-mediated aqueous flow system for direct air capture (DAC) of CO₂.[4]

The mechanism relies on a proton-coupled electron transfer (PCET) process to induce a pH swing in the aqueous solution.[4]

-

CO₂ Absorption: In an alkaline solution, CO₂ from the air is absorbed, forming dissolved inorganic carbon (DIC) and lowering the pH.

-

Electrochemical Regeneration: The FFDS in the solution is electrochemically manipulated. The change in the redox state of FFDS is coupled to the uptake or release of protons, which in turn alters the pH of the solution.

-

CO₂ Release: The electrochemically generated protons react with the DIC to release gaseous CO₂, regenerating the sorbent for another cycle.[4]

This application demonstrates how the fundamental redox properties of the this compound core can be engineered into a functional system for carbon capture.

Visualization of the CO₂ Capture Process

The following diagram illustrates the role of this compound disulfonate (FFDS) in the electrochemical CO₂ capture and release cycle.

Conclusion

This compound exhibits a rich and versatile redox chemistry centered on its ability to undergo multiple, reversible one- and two-electron transfer reactions. The characterization of its various oxidation states, particularly the stable radical anions, has opened up new avenues for its application in materials science, catalysis, and environmental technologies. The synergy of advanced experimental techniques and theoretical calculations continues to deepen our understanding of the structure-property relationships that govern the mechanism of action of this compound in redox processes. This knowledge is crucial for the rational design of new this compound-based materials and systems with tailored redox properties for specific applications.

References

Spectroscopic Properties of Fluoflavine and its Radicals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of fluoflavine and its radical species. The information presented herein is intended to support research and development efforts in fields where the unique electronic characteristics of this compound are of interest. This document details the synthesis of this compound, the generation of its radical anions, and the advanced spectroscopic techniques used for their characterization, including UV-Visible and Electron Paramagnetic Resonance (EPR) spectroscopy.

Introduction to this compound and its Redox States

This compound (flv) is a redox-active molecule that can exist in multiple oxidation states, including a neutral form (flv⁰), a monoanionic radical (flv¹⁻•), a dianionic form (flv²⁻), and a trianionic radical (flv³⁻•). The ability to access and stabilize these radical states is of significant interest for applications in organic electronics and spintronics. Recent breakthroughs have enabled the isolation and characterization of the elusive this compound radicals, flv¹⁻• and flv³⁻•, providing valuable insights into their electronic structure and properties.[1][2][3][4]

Synthesis and Generation of this compound Radicals

The study of this compound radicals begins with the synthesis of the neutral this compound molecule, followed by chemical reduction to generate the desired radical species.

Synthesis of Neutral this compound (flv⁰)

The parent neutral this compound (H₂flv) is synthesized through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline in hot ethylene glycol. This reaction yields microcrystalline golden solids of the neutral flv⁰.[1][5]

Generation of this compound Radical Anions

The monoanionic radical (flv¹⁻•) can be generated and isolated as a stable salt. A common method involves the one-electron reduction of flv⁰ using a strong reducing agent like potassium graphite (KC₈) in the presence of a chelating agent such as 2.2.2-cryptand (crypt-222).[1][5] This method has successfully produced bottleable potassium salt of the free this compound radical, --INVALID-LINK--.[1][2][3][4] The flv¹⁻• radical can then be stabilized in coordination complexes, for example, with yttrium.[1]

The trianionic radical (flv³⁻•) has also been synthesized and isolated within an organometallic complex.[1][2][3][4] The ability to isolate these different oxidation states allows for a detailed investigation of their distinct spectroscopic signatures.

Spectroscopic Characterization

The electronic and structural properties of this compound and its radicals are elucidated through a combination of spectroscopic techniques, primarily UV-Visible absorption spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy.

UV-Visible Spectroscopy

UV-Vis spectroscopy reveals characteristic absorption bands for each oxidation state of this compound, providing insights into their electronic transitions. The neutral this compound (flv⁰) in acetonitrile exhibits a sharp, intense absorption around 280 nm and a broader feature between 360 and 440 nm.[1] The radical-bridged dinuclear yttrium complexes containing flv²⁻ and flv³⁻• show strong absorptions at approximately 270, 440, 470, and 505 nm. Notably, the complex with the flv³⁻• radical displays additional absorptions between 523 and 700 nm.[1] These distinct spectral features allow for the differentiation of the various oxidation states.

Table 1: UV-Visible Absorption Data for this compound and its Complexes

| Compound/Species | Solvent | Absorption Maxima (λmax, nm) | Reference |

| Neutral this compound (flv⁰) | Acetonitrile | ~280, 360-440 (broad) | [1] |

| [(Cp₂Y)₂(μ-flv)] (flv²⁻ complex) | Not Specified | ~270, 440, 470, 505 | [1] |

| [K(crypt-222)][(Cp₂Y)₂(μ-flv•)] (flv³⁻• complex) | Not Specified | ~270, 440, 470, 505, 523-700 | [1] |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like the this compound radicals. It provides detailed information about the electronic structure and the distribution of the unpaired electron's spin density.[1][5] The EPR spectra of the isolated flv¹⁻• and flv³⁻• radical complexes are distinct, indicating different spin delocalization onto the metal centers depending on the charge of the this compound radical.[1][2][3][4]

For the yttrium complex of the flv¹⁻• radical, simulation of the room temperature EPR spectrum was successful with hyperfine coupling constants (HFCs) of 7.90 MHz for ¹⁴N, 3.90 MHz for ⁸⁹Y, 4.50 MHz for ¹H, and 1.30 MHz for ¹H.[1] This confirms significant spin density transfer from the this compound radical to the yttrium centers.[1]

Table 2: EPR Hyperfine Coupling Constants for a this compound Radical Complex

| Compound | Nucleus | Hyperfine Coupling Constant (MHz) | Reference |

| [(Cp*₂Y)₂(μ-flv•)]⁺ (flv¹⁻• complex) | ¹⁴N | 7.90 | [1] |

| ⁸⁹Y | 3.90 | [1] | |

| ¹H | 4.50 | [1] | |

| ¹H | 1.30 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound and its radicals.

Synthesis of Neutral this compound (flv⁰)

-

Combine ortho-phenylenediamine and 2,3-dichloroquinoxaline in ethylene glycol.

-

Heat the mixture to induce condensation.

-

Cool the reaction mixture to allow for precipitation.

-

Filter the mixture to isolate the microcrystalline golden solid of neutral this compound (flv⁰).[1][5]

Generation of the Free Monoanionic Radical (K(crypt-222))

-

Perform a one-electron reduction of neutral this compound (flv⁰) using potassium graphite (KC₈).

-

Conduct the reduction in the presence of the chelating agent 2.2.2-cryptand (crypt-222).

-

Isolate the resulting dark blue single crystals of --INVALID-LINK-- from a concentrated THF solution at -35 °C over two days.[1][5]

UV-Visible Spectroscopy

-

Prepare solutions of the this compound species in a suitable solvent (e.g., acetonitrile).

-

Record the absorption spectra using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

Variable-Temperature EPR Spectroscopy

-

Prepare dilute solutions (~0.5 mmol/L) of the radical complexes in an appropriate solvent (e.g., THF or difluorobenzene).

-

Collect X-Band EPR data at various temperatures.[5]

-

Analyze the spectra to determine g-values and hyperfine coupling constants.

Visualizing Methodologies

The following diagrams illustrate the key processes in the study of this compound radicals.

Caption: Synthesis of Neutral this compound (flv⁰).

Caption: Generation and Characterization of this compound Radical Anion.

References

- 1. Isolation of Elusive this compound Radicals in Two Differing Oxidation States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of Elusive this compound Radicals in Two Differing Oxidation States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic Properties of Fluoflavine and its Radicals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of fluoflavine and its radical species. The information presented herein is intended to support research and development efforts in fields where the unique electronic characteristics of this compound are of interest. This document details the synthesis of this compound, the generation of its radical anions, and the advanced spectroscopic techniques used for their characterization, including UV-Visible and Electron Paramagnetic Resonance (EPR) spectroscopy.

Introduction to this compound and its Redox States

This compound (flv) is a redox-active molecule that can exist in multiple oxidation states, including a neutral form (flv⁰), a monoanionic radical (flv¹⁻•), a dianionic form (flv²⁻), and a trianionic radical (flv³⁻•). The ability to access and stabilize these radical states is of significant interest for applications in organic electronics and spintronics. Recent breakthroughs have enabled the isolation and characterization of the elusive this compound radicals, flv¹⁻• and flv³⁻•, providing valuable insights into their electronic structure and properties.[1][2][3][4]

Synthesis and Generation of this compound Radicals

The study of this compound radicals begins with the synthesis of the neutral this compound molecule, followed by chemical reduction to generate the desired radical species.

Synthesis of Neutral this compound (flv⁰)

The parent neutral this compound (H₂flv) is synthesized through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline (B139996) in hot ethylene (B1197577) glycol. This reaction yields microcrystalline golden solids of the neutral flv⁰.[1][5]

Generation of this compound Radical Anions

The monoanionic radical (flv¹⁻•) can be generated and isolated as a stable salt. A common method involves the one-electron reduction of flv⁰ using a strong reducing agent like potassium graphite (B72142) (KC₈) in the presence of a chelating agent such as 2.2.2-cryptand (crypt-222).[1][5] This method has successfully produced bottleable potassium salt of the free this compound radical, --INVALID-LINK--.[1][2][3][4] The flv¹⁻• radical can then be stabilized in coordination complexes, for example, with yttrium.[1]

The trianionic radical (flv³⁻•) has also been synthesized and isolated within an organometallic complex.[1][2][3][4] The ability to isolate these different oxidation states allows for a detailed investigation of their distinct spectroscopic signatures.

Spectroscopic Characterization

The electronic and structural properties of this compound and its radicals are elucidated through a combination of spectroscopic techniques, primarily UV-Visible absorption spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy.

UV-Visible Spectroscopy

UV-Vis spectroscopy reveals characteristic absorption bands for each oxidation state of this compound, providing insights into their electronic transitions. The neutral this compound (flv⁰) in acetonitrile (B52724) exhibits a sharp, intense absorption around 280 nm and a broader feature between 360 and 440 nm.[1] The radical-bridged dinuclear yttrium complexes containing flv²⁻ and flv³⁻• show strong absorptions at approximately 270, 440, 470, and 505 nm. Notably, the complex with the flv³⁻• radical displays additional absorptions between 523 and 700 nm.[1] These distinct spectral features allow for the differentiation of the various oxidation states.

Table 1: UV-Visible Absorption Data for this compound and its Complexes

| Compound/Species | Solvent | Absorption Maxima (λmax, nm) | Reference |

| Neutral this compound (flv⁰) | Acetonitrile | ~280, 360-440 (broad) | [1] |

| [(Cp₂Y)₂(μ-flv)] (flv²⁻ complex) | Not Specified | ~270, 440, 470, 505 | [1] |

| [K(crypt-222)][(Cp₂Y)₂(μ-flv•)] (flv³⁻• complex) | Not Specified | ~270, 440, 470, 505, 523-700 | [1] |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like the this compound radicals. It provides detailed information about the electronic structure and the distribution of the unpaired electron's spin density.[1][5] The EPR spectra of the isolated flv¹⁻• and flv³⁻• radical complexes are distinct, indicating different spin delocalization onto the metal centers depending on the charge of the this compound radical.[1][2][3][4]

For the yttrium complex of the flv¹⁻• radical, simulation of the room temperature EPR spectrum was successful with hyperfine coupling constants (HFCs) of 7.90 MHz for ¹⁴N, 3.90 MHz for ⁸⁹Y, 4.50 MHz for ¹H, and 1.30 MHz for ¹H.[1] This confirms significant spin density transfer from the this compound radical to the yttrium centers.[1]

Table 2: EPR Hyperfine Coupling Constants for a this compound Radical Complex

| Compound | Nucleus | Hyperfine Coupling Constant (MHz) | Reference |

| [(Cp*₂Y)₂(μ-flv•)]⁺ (flv¹⁻• complex) | ¹⁴N | 7.90 | [1] |

| ⁸⁹Y | 3.90 | [1] | |

| ¹H | 4.50 | [1] | |

| ¹H | 1.30 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound and its radicals.

Synthesis of Neutral this compound (flv⁰)

-

Combine ortho-phenylenediamine and 2,3-dichloroquinoxaline in ethylene glycol.

-

Heat the mixture to induce condensation.

-

Cool the reaction mixture to allow for precipitation.

-

Filter the mixture to isolate the microcrystalline golden solid of neutral this compound (flv⁰).[1][5]

Generation of the Free Monoanionic Radical (K(crypt-222))

-

Perform a one-electron reduction of neutral this compound (flv⁰) using potassium graphite (KC₈).

-

Conduct the reduction in the presence of the chelating agent 2.2.2-cryptand (crypt-222).

-

Isolate the resulting dark blue single crystals of --INVALID-LINK-- from a concentrated THF solution at -35 °C over two days.[1][5]

UV-Visible Spectroscopy

-

Prepare solutions of the this compound species in a suitable solvent (e.g., acetonitrile).

-

Record the absorption spectra using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

Variable-Temperature EPR Spectroscopy

-

Prepare dilute solutions (~0.5 mmol/L) of the radical complexes in an appropriate solvent (e.g., THF or difluorobenzene).

-

Collect X-Band EPR data at various temperatures.[5]

-

Analyze the spectra to determine g-values and hyperfine coupling constants.

Visualizing Methodologies

The following diagrams illustrate the key processes in the study of this compound radicals.

Caption: Synthesis of Neutral this compound (flv⁰).

Caption: Generation and Characterization of this compound Radical Anion.

References

- 1. Isolation of Elusive this compound Radicals in Two Differing Oxidation States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of Elusive this compound Radicals in Two Differing Oxidation States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

The Aromaticity of the Fluoflavine Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aromaticity of the fluoflavine core, a key structural motif in a range of redox-active molecules with potential applications in materials science and electronics. Drawing upon recent advancements in the synthesis and characterization of this compound-based radical complexes, this document details the experimental and computational methodologies used to probe its electronic structure and presents key quantitative data.

Introduction to this compound

This compound (H₂flv), systematically named 5,6,11,12-tetraazanaphthacene, is a nitrogen-rich polycyclic aromatic compound. Its extended π-system and ability to exist in multiple, stable oxidation states make it a compelling candidate for applications in organic electronics, spintronic devices, and as a redox-active ligand in organometallic chemistry.[1] The aromaticity of the central this compound core is a critical determinant of its electronic properties, including its electron affinity, reduction potentials, and charge-carrier mobility.[1][2] Understanding and quantifying this aromaticity is therefore essential for the rational design of new materials.

Recent research has successfully isolated and characterized a series of organometallic rare earth complexes containing the this compound ligand in three distinct oxidation states: a monoanionic radical (flv¹⁻•), a dianionic closed-shell state (flv²⁻), and a trianionic radical (flv³⁻•).[1][2][3][4] The comprehensive analysis of these compounds provides a unique opportunity to study the interplay between the ligand's oxidation state and the aromaticity of its core.

Experimental and Computational Framework

The investigation into this compound's aromaticity relies on a synergistic approach, combining chemical synthesis, electrochemical analysis, various spectroscopic techniques, and computational modeling.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from experimental measurements and computational analyses of the this compound core in its various oxidation states.

Table 1: Selected Bond Lengths (Å) of the this compound Core

| Compound Reference | Oxidation State | Central C-C (Å) | C-N (Å) |

| 3 | flv²⁻ | 1.464 | 1.365 |

| 4 | flv³⁻• | 1.385 | 1.318 |

| Data derived from single-crystal X-ray diffraction. The significant decrease in bond lengths in the core of compound 4 compared to 3 reflects changes in the electronic structure and aromaticity upon reduction.[1] |

Table 2: Electrochemical Data (V vs. Fc⁺/Fc)

| Compound/Process | Oxidation State Change | E₁/₂ (V) | Description |

| flv⁰ | 0 → -1 | -0.96 | Reversible |

| flv⁰ | -1 → -2 | -1.73 | Reversible |

| 3 | flv²⁻ → flv¹⁻• | -0.095 | Quasi-reversible |

| Data obtained from cyclic voltammetry in non-aqueous solutions with a (ⁿBu₄N)PF₆ supporting electrolyte.[1][2] |

Table 3: Computational Aromaticity Indices

| Parameter | Description | Relevance to this compound |

| Shannon Aromaticity | An information-theoretic index based on the probability of electronic charge distribution between atoms in a ring. | Calculations indicated augmented aromaticity within the this compound ligand upon changes in its oxidation state.[2] |

| NICS | Nucleus-Independent Chemical Shift; a magnetic criterion for aromaticity calculated at specific points (e.g., ring center). | Used to probe the local aromaticity of the individual rings within the this compound core. |

| QTAIM | Quantum Theory of Atoms in Molecules; analyzes the electron density topology to reveal bonding characteristics. | Revealed a substantial impact of the ligand oxidation state on the yttrium-nitrogen covalency and electron delocalization.[2][3][4] |

| These indices are derived from Density Functional Theory (DFT) calculations and provide a quantitative measure of the aromatic character of the this compound core. |

Detailed Experimental and Computational Protocols

Synthesis of this compound (H₂flv)

The parent H₂flv is synthesized through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline.[1][2]

-

Reactants: Ortho-phenylenediamine and 2,3-dichloroquinoxaline.

-

Solvent: Ethylene (B1197577) glycol.

-

Procedure: The reactants are heated in ethylene glycol.

-

Workup: The resulting mixture is filtered to yield H₂flv as a microcrystalline golden solid.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides precise atomic coordinates, allowing for the determination of bond lengths and angles.

-

Crystal Mounting: A suitable single crystal is mounted on a diffractometer, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Data Collection: A full sphere of diffraction data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The rotation method is employed, collecting frames in small increments.

-

Data Reduction: The raw diffraction data is processed, integrated, and corrected for absorption effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.

Cyclic Voltammetry (CV)

CV is used to probe the redox behavior of the this compound complexes and determine their reduction potentials.

-

Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference).

-

Solution: The analyte is dissolved in a non-aqueous solvent (e.g., 1,2-difluorobenzene (B135520) or THF) containing a supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) ((ⁿBu₄N)PF₆), to ensure conductivity. The solution is purged with an inert gas (e.g., N₂) to remove dissolved oxygen.

-

Measurement: The potential is swept linearly between two set points and back. The resulting current is measured and plotted against the applied potential. The scan rate is typically 100 mV/s.

-

Referencing: All potentials are referenced against the ferrocene/ferrocenium (Fc⁺/Fc) redox couple, which is used as an internal standard.

Variable-Temperature Electron Paramagnetic Resonance (VT-EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying species with unpaired electrons, such as the flv¹⁻• and flv³⁻• radicals.

-

Sample Preparation: Dilute solutions of the radical species (e.g., ~0.5 mmol/L) are prepared in an appropriate solvent (e.g., THF or difluorobenzene) and sealed in an EPR tube.

-

Measurement: X-band continuous-wave (cw) EPR spectra are recorded at various temperatures, often ranging from cryogenic temperatures (e.g., 170 K) up to ambient temperature (e.g., 320 K).

-

Analysis: The spectra are analyzed to determine g-values and hyperfine coupling constants. The temperature dependence of the signal intensity can provide information about the electronic structure and spin state of the radical.[1] Simulations of the experimental spectra are performed to extract precise parameters.

Density Functional Theory (DFT) Calculations

DFT calculations provide a theoretical framework for understanding the electronic structure, bonding, and aromaticity of the this compound core.

-

Software: Calculations are performed using a quantum chemistry software package like Gaussian or Orca.

-

Method: A suitable exchange-correlation functional (e.g., B3LYP) and basis set (e.g., Def2-TZVP for metals, 6-31G(d,p) for other atoms) are chosen.

-

Geometry Optimization: The molecular geometries of the this compound complexes are optimized to find their minimum energy structures. Frequency calculations are performed to confirm that the optimized structures are true minima.

-

Property Calculation: Following optimization, various properties are calculated:

-

NICS (Nucleus-Independent Chemical Shift): A ghost atom (Bq) is placed at the geometric center of the rings of interest (NICS(0)) and at a position 1 Å above the ring plane (NICS(1)). An NMR calculation is then performed, and the negative of the isotropic magnetic shielding value for the ghost atom is taken as the NICS value. Negative values are indicative of aromaticity.

-

QTAIM (Quantum Theory of Atoms in Molecules): The electron density topology is analyzed to find bond critical points and characterize the nature of chemical bonds.

-

Shannon Aromaticity: This index is calculated based on the electron density values at the bond critical points within a given ring, providing a measure of the delocalization of electronic charge.

-

Conclusion

The aromaticity of the this compound core is a dynamic property that is intimately linked to its oxidation state. A combined experimental and computational approach, as detailed in this guide, is crucial for a comprehensive understanding. Single-crystal X-ray diffraction and cyclic voltammetry provide fundamental structural and electronic data, while advanced spectroscopic techniques like VT-EPR offer insight into the spin distribution in radical states. Computational methods, particularly the calculation of aromaticity indices like Shannon aromaticity and NICS, are indispensable for quantifying the aromatic character and rationalizing the observed experimental trends. This integrated workflow serves as a blueprint for the future investigation and design of novel materials based on the versatile this compound scaffold.

References

- 1. Isolation of Elusive this compound Radicals in Two Differing Oxidation States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sfu.ca [sfu.ca]

- 4. A variable temperature EPR study of Mn(2+)-doped NH(4)Cl(0.9)I(0.1) single crystal at 170 GHz: zero-field splitting parameter and its absolute sign - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aromaticity of the Fluoflavine Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aromaticity of the fluoflavine core, a key structural motif in a range of redox-active molecules with potential applications in materials science and electronics. Drawing upon recent advancements in the synthesis and characterization of this compound-based radical complexes, this document details the experimental and computational methodologies used to probe its electronic structure and presents key quantitative data.

Introduction to this compound

This compound (H₂flv), systematically named 5,6,11,12-tetraazanaphthacene, is a nitrogen-rich polycyclic aromatic compound. Its extended π-system and ability to exist in multiple, stable oxidation states make it a compelling candidate for applications in organic electronics, spintronic devices, and as a redox-active ligand in organometallic chemistry.[1] The aromaticity of the central this compound core is a critical determinant of its electronic properties, including its electron affinity, reduction potentials, and charge-carrier mobility.[1][2] Understanding and quantifying this aromaticity is therefore essential for the rational design of new materials.

Recent research has successfully isolated and characterized a series of organometallic rare earth complexes containing the this compound ligand in three distinct oxidation states: a monoanionic radical (flv¹⁻•), a dianionic closed-shell state (flv²⁻), and a trianionic radical (flv³⁻•).[1][2][3][4] The comprehensive analysis of these compounds provides a unique opportunity to study the interplay between the ligand's oxidation state and the aromaticity of its core.

Experimental and Computational Framework

The investigation into this compound's aromaticity relies on a synergistic approach, combining chemical synthesis, electrochemical analysis, various spectroscopic techniques, and computational modeling.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from experimental measurements and computational analyses of the this compound core in its various oxidation states.

Table 1: Selected Bond Lengths (Å) of the this compound Core

| Compound Reference | Oxidation State | Central C-C (Å) | C-N (Å) |

| 3 | flv²⁻ | 1.464 | 1.365 |

| 4 | flv³⁻• | 1.385 | 1.318 |

| Data derived from single-crystal X-ray diffraction. The significant decrease in bond lengths in the core of compound 4 compared to 3 reflects changes in the electronic structure and aromaticity upon reduction.[1] |

Table 2: Electrochemical Data (V vs. Fc⁺/Fc)

| Compound/Process | Oxidation State Change | E₁/₂ (V) | Description |

| flv⁰ | 0 → -1 | -0.96 | Reversible |

| flv⁰ | -1 → -2 | -1.73 | Reversible |

| 3 | flv²⁻ → flv¹⁻• | -0.095 | Quasi-reversible |

| Data obtained from cyclic voltammetry in non-aqueous solutions with a (ⁿBu₄N)PF₆ supporting electrolyte.[1][2] |

Table 3: Computational Aromaticity Indices

| Parameter | Description | Relevance to this compound |

| Shannon Aromaticity | An information-theoretic index based on the probability of electronic charge distribution between atoms in a ring. | Calculations indicated augmented aromaticity within the this compound ligand upon changes in its oxidation state.[2] |

| NICS | Nucleus-Independent Chemical Shift; a magnetic criterion for aromaticity calculated at specific points (e.g., ring center). | Used to probe the local aromaticity of the individual rings within the this compound core. |

| QTAIM | Quantum Theory of Atoms in Molecules; analyzes the electron density topology to reveal bonding characteristics. | Revealed a substantial impact of the ligand oxidation state on the yttrium-nitrogen covalency and electron delocalization.[2][3][4] |

| These indices are derived from Density Functional Theory (DFT) calculations and provide a quantitative measure of the aromatic character of the this compound core. |

Detailed Experimental and Computational Protocols

Synthesis of this compound (H₂flv)

The parent H₂flv is synthesized through the condensation of ortho-phenylenediamine with 2,3-dichloroquinoxaline.[1][2]

-

Reactants: Ortho-phenylenediamine and 2,3-dichloroquinoxaline.

-

Solvent: Ethylene glycol.

-

Procedure: The reactants are heated in ethylene glycol.

-

Workup: The resulting mixture is filtered to yield H₂flv as a microcrystalline golden solid.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides precise atomic coordinates, allowing for the determination of bond lengths and angles.

-

Crystal Mounting: A suitable single crystal is mounted on a diffractometer, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Data Collection: A full sphere of diffraction data is collected using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The rotation method is employed, collecting frames in small increments.

-

Data Reduction: The raw diffraction data is processed, integrated, and corrected for absorption effects.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.

Cyclic Voltammetry (CV)

CV is used to probe the redox behavior of the this compound complexes and determine their reduction potentials.

-

Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference).

-

Solution: The analyte is dissolved in a non-aqueous solvent (e.g., 1,2-difluorobenzene or THF) containing a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate ((ⁿBu₄N)PF₆), to ensure conductivity. The solution is purged with an inert gas (e.g., N₂) to remove dissolved oxygen.

-

Measurement: The potential is swept linearly between two set points and back. The resulting current is measured and plotted against the applied potential. The scan rate is typically 100 mV/s.

-

Referencing: All potentials are referenced against the ferrocene/ferrocenium (Fc⁺/Fc) redox couple, which is used as an internal standard.

Variable-Temperature Electron Paramagnetic Resonance (VT-EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique for studying species with unpaired electrons, such as the flv¹⁻• and flv³⁻• radicals.

-

Sample Preparation: Dilute solutions of the radical species (e.g., ~0.5 mmol/L) are prepared in an appropriate solvent (e.g., THF or difluorobenzene) and sealed in an EPR tube.

-

Measurement: X-band continuous-wave (cw) EPR spectra are recorded at various temperatures, often ranging from cryogenic temperatures (e.g., 170 K) up to ambient temperature (e.g., 320 K).

-

Analysis: The spectra are analyzed to determine g-values and hyperfine coupling constants. The temperature dependence of the signal intensity can provide information about the electronic structure and spin state of the radical.[1] Simulations of the experimental spectra are performed to extract precise parameters.

Density Functional Theory (DFT) Calculations

DFT calculations provide a theoretical framework for understanding the electronic structure, bonding, and aromaticity of the this compound core.

-

Software: Calculations are performed using a quantum chemistry software package like Gaussian or Orca.

-

Method: A suitable exchange-correlation functional (e.g., B3LYP) and basis set (e.g., Def2-TZVP for metals, 6-31G(d,p) for other atoms) are chosen.

-

Geometry Optimization: The molecular geometries of the this compound complexes are optimized to find their minimum energy structures. Frequency calculations are performed to confirm that the optimized structures are true minima.

-

Property Calculation: Following optimization, various properties are calculated:

-

NICS (Nucleus-Independent Chemical Shift): A ghost atom (Bq) is placed at the geometric center of the rings of interest (NICS(0)) and at a position 1 Å above the ring plane (NICS(1)). An NMR calculation is then performed, and the negative of the isotropic magnetic shielding value for the ghost atom is taken as the NICS value. Negative values are indicative of aromaticity.

-

QTAIM (Quantum Theory of Atoms in Molecules): The electron density topology is analyzed to find bond critical points and characterize the nature of chemical bonds.

-

Shannon Aromaticity: This index is calculated based on the electron density values at the bond critical points within a given ring, providing a measure of the delocalization of electronic charge.

-

Conclusion

The aromaticity of the this compound core is a dynamic property that is intimately linked to its oxidation state. A combined experimental and computational approach, as detailed in this guide, is crucial for a comprehensive understanding. Single-crystal X-ray diffraction and cyclic voltammetry provide fundamental structural and electronic data, while advanced spectroscopic techniques like VT-EPR offer insight into the spin distribution in radical states. Computational methods, particularly the calculation of aromaticity indices like Shannon aromaticity and NICS, are indispensable for quantifying the aromatic character and rationalizing the observed experimental trends. This integrated workflow serves as a blueprint for the future investigation and design of novel materials based on the versatile this compound scaffold.

References

- 1. Isolation of Elusive this compound Radicals in Two Differing Oxidation States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sfu.ca [sfu.ca]

- 4. A variable temperature EPR study of Mn(2+)-doped NH(4)Cl(0.9)I(0.1) single crystal at 170 GHz: zero-field splitting parameter and its absolute sign - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oxidation States of Fluoflavine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the different oxidation states of Fluoflavine (5,6,11,12-tetraazanaphthacene), a redox-active molecule of significant interest in materials science, coordination chemistry, and potentially in drug development. This document details the synthesis, characterization, and physicochemical properties of this compound's various redox states, offering detailed experimental protocols and quantitative data to support further research and application.

Introduction to this compound and its Redox Activity

This compound (flv), a derivative of the isoalloxazine ring system, is a planar, nitrogen-rich heterocyclic compound known for its facile redox switchability.[1] Like other flavins, this compound can exist in multiple oxidation states, primarily the neutral oxidized (quinone) form (flv⁰), a one-electron reduced semiquinone radical anion (flv¹⁻•), a two-electron reduced dianion (flv²⁻), and a three-electron reduced radical trianion (flv³⁻•).[2][3] The ability to access and stabilize these different electronic states makes this compound a compelling candidate for applications in molecular electronics, spintronics, and as a redox-active ligand in coordination chemistry.[4][5] Recent advancements have led to the successful isolation and characterization of the elusive radical anions, flv¹⁻• and flv³⁻•, providing unprecedented insight into their electronic structures and properties.[2][3]

This guide will focus on the practical aspects of studying these oxidation states, providing researchers with the necessary information to synthesize, identify, and quantify the different forms of this compound.

The Oxidation States of this compound: A Summary

This compound's core structure allows for the reversible acceptance of electrons, leading to a cascade of redox states. The key species are:

-

This compound (flv⁰): The neutral, fully oxidized quinone form.

-

This compound Radical Anion (flv¹⁻•): A paramagnetic species formed by a one-electron reduction of flv⁰.

-

This compound Dianion (flv²⁻): A diamagnetic species resulting from a two-electron reduction of flv⁰.

-

This compound Radical Trianion (flv³⁻•): A paramagnetic species formed by a one-electron reduction of flv²⁻.

The relationships and transitions between these states are central to the chemistry of this compound.

Quantitative Data of this compound Oxidation States

The distinct electronic structures of each oxidation state give rise to unique and measurable physicochemical properties. The following tables summarize key quantitative data obtained from experimental characterization.

Table 1: Redox Potentials of this compound Species